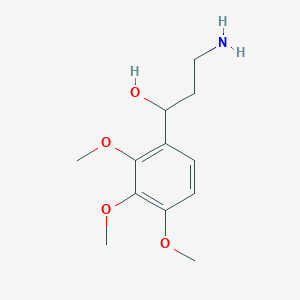

3-Amino-1-(2,3,4-triméthoxyphényl)propan-1-ol

Vue d'ensemble

Description

3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol is a useful research compound. Its molecular formula is C12H19NO4 and its molecular weight is 241.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse des échafaudages de 1,2,4-triazole

3-Amino-1-(2,3,4-triméthoxyphényl)propan-1-ol: est utilisé dans la synthèse des échafaudages de 1,2,4-triazole, qui sont essentiels à la création de produits pharmaceutiques. Ces échafaudages sont présents dans une variété de médicaments et présentent un large éventail d'activités biologiques, notamment des propriétés antibactériennes, antifongiques et anticancéreuses .

Inhibiteurs de PDK1 pour la thérapie anticancéreuse

Ce composé est également impliqué dans la conception et la synthèse de dérivés de 3-amino-1,2,4-triazine. Ces dérivés ont été identifiés comme des inhibiteurs sélectifs de PDK1, montrant un potentiel dans le traitement de cancers agressifs comme l'adénocarcinome ductal pancréatique .

Liaison moléculaire dans la synthèse des dendrimères

En science des matériaux, 3-Amino-1-propanol, un composé apparenté, agit comme une liaison moléculaire. Il est utilisé dans la préparation de polyuréthanes et de dendrimères de poly(éther d'imine de propyle), qui ont des applications dans les systèmes de délivrance de médicaments .

Production de produits de protection des plantes

La classe des amino-triazoles, à laquelle appartient notre composé, est largement utilisée dans la production de produits de protection des plantes. Il s'agit notamment d'insecticides, de fongicides et de régulateurs de croissance des plantes, ce qui souligne son importance en chimie agricole .

Synthèse de composés thérapeutiques

Le composé est un matériau de départ clé dans la synthèse totale d'échafaudages thérapeutiquement précieux, tels que (−)-éphedradine A et tédinalactam. Ces composés ont des effets pharmacologiques importants et sont utilisés dans divers traitements médicaux .

Mécanisme D'action

Target of Action

The primary targets of 3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in cellular processes such as cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol interacts with its targets, leading to a variety of cellular changes. For instance, it inhibits the polymerization of tubulin, a protein essential for the formation of the mitotic spindle during cell division . It also inhibits the function of Hsp90, a chaperone protein that assists in the proper folding of other proteins . Furthermore, it inhibits TrxR, an enzyme involved in maintaining the redox state within the cell .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the process of cell division, leading to cell cycle arrest . By inhibiting Hsp90, it affects the folding of various proteins, potentially leading to the degradation of misfolded proteins . The inhibition of TrxR disrupts the redox balance within the cell, potentially leading to oxidative stress .

Result of Action

The molecular and cellular effects of 3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol’s action include cell cycle arrest, protein misfolding, and oxidative stress, which can lead to cell death . These effects make the compound a potential candidate for the treatment of diseases such as cancer .

Analyse Biochimique

Biochemical Properties

3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a molecular linker, facilitating the formation of complex molecular structures. It has been observed to interact with enzymes such as Taq polymerase and telomerase, inhibiting their activity . Additionally, 3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol can trigger caspase activation through oxidative mechanisms and down-regulate proteins like Extracellular Signal Regulated Kinase 2 (ERK2), affecting phosphorylation processes .

Cellular Effects

The effects of 3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the phosphorylation of ERKs, which are crucial for cell signaling and proliferation . Furthermore, 3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol can induce apoptosis in certain cell types by activating caspases, leading to programmed cell death .

Molecular Mechanism

At the molecular level, 3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol exerts its effects through various binding interactions with biomolecules. It inhibits enzymes like Taq polymerase and telomerase, which are essential for DNA replication and maintenance . The compound also affects gene expression by down-regulating proteins such as ERK2 and inhibiting their phosphorylation . These interactions result in altered cellular functions and can lead to apoptosis through caspase activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged effects on cell signaling pathways .

Dosage Effects in Animal Models

The effects of 3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively modulate cellular processes. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical and cellular outcomes .

Metabolic Pathways

3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter metabolite levels within cells . Its interactions with enzymes such as Taq polymerase and telomerase play a crucial role in its metabolic processing and subsequent cellular effects .

Transport and Distribution

The transport and distribution of 3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . The distribution pattern of 3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol can affect its activity and overall impact on cellular functions .

Subcellular Localization

The subcellular localization of 3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function within cells . The compound’s presence in particular subcellular regions can enhance its interactions with target biomolecules and modulate cellular processes effectively .

Activité Biologique

3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol is a compound with significant biological activity that has garnered attention in medicinal chemistry and pharmacology. Its unique structural features allow it to interact with various biological targets, potentially leading to therapeutic applications. This article explores its biological properties, including antioxidant, anticancer, antibacterial, and antifungal activities, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound features a propanol backbone with an amino group and a trimethoxyphenyl substituent. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological membranes and targets.

Antioxidant Activity

Research has demonstrated that derivatives of 3-amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol possess notable antioxidant properties. For instance, certain derivatives were shown to exhibit DPPH radical scavenging activity significantly higher than that of ascorbic acid, a well-known antioxidant.

| Compound | DPPH Scavenging Activity (IC50 in µM) | Comparison to Ascorbic Acid |

|---|---|---|

| Compound A | 12.5 | 1.4 times higher |

| Compound B | 15.0 | 1.35 times higher |

This suggests that modifications to the trimethoxyphenyl group can enhance the antioxidant capacity of these compounds .

Anticancer Activity

The anticancer potential of 3-amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol has been investigated against various human cancer cell lines. Studies utilizing the MTT assay indicated that certain derivatives exhibited significant cytotoxic effects against glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cells.

| Cell Line | IC50 (µM) | Relative Efficacy |

|---|---|---|

| U-87 | 10 | Higher than MDA-MB-231 |

| MDA-MB-231 | 15 | Lower than U-87 |

The results indicate that the compound's structure plays a critical role in its cytotoxicity, with specific configurations leading to enhanced activity against certain cancer types .

Antibacterial and Antifungal Activities

In addition to its anticancer properties, derivatives of this compound have shown promising antibacterial and antifungal activities. For example, studies have reported effective inhibition against Gram-positive and Gram-negative bacteria as well as various fungal strains.

| Pathogen | Minimum Inhibitory Concentration (MIC in µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

These findings highlight the potential of 3-amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol as a lead compound for developing new antimicrobial agents .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The trimethoxyphenyl group can bind to active sites on these targets, modulating their activity and leading to various biological effects such as enzyme inhibition or alteration of signaling pathways .

Case Studies

Recent studies have explored the efficacy of this compound in vivo. For instance, animal models have demonstrated that treatment with derivatives of 3-amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol resulted in significant tumor regression in xenograft models of pancreatic cancer. The results indicated a reduction in tumor size by up to 60% compared to control groups treated with standard chemotherapy agents .

Propriétés

IUPAC Name |

3-amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-15-10-5-4-8(9(14)6-7-13)11(16-2)12(10)17-3/h4-5,9,14H,6-7,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTADSCFDSVWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(CCN)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.